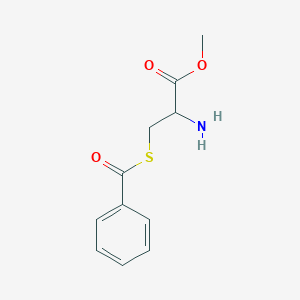
Methyl 2-amino-3-benzoylsulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-benzoylsulfanylpropanoate is an organic compound with a molecular formula of C11H13NO3S It is a derivative of propanoic acid and contains an amino group, a benzoyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-benzoylsulfanylpropanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-amino-3-mercaptopropanoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-benzoylsulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-3-benzoylsulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-benzoylsulfanylpropanoate involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The sulfanyl group may also play a role in modulating the compound’s activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-sulfanylpropanoate: Lacks the benzoyl group, making it less hydrophobic.
Methyl 2-amino-3-benzoylpropanoate: Lacks the sulfanyl group, affecting its redox properties.
Uniqueness
Methyl 2-amino-3-benzoylsulfanylpropanoate is unique due to the presence of both the benzoyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5673-88-1 |
|---|---|
Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
methyl 2-amino-3-benzoylsulfanylpropanoate |
InChI |
InChI=1S/C11H13NO3S/c1-15-10(13)9(12)7-16-11(14)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3 |
InChI Key |
URMGJDUHFXBVIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















